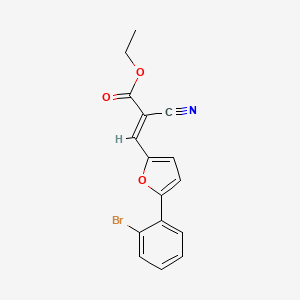

Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 3-(5-(2-bromofenil)furan-2-il)-2-cianoacrilato de etilo es un compuesto orgánico que pertenece a la clase de los cianoacrilatos. Estos compuestos son conocidos por sus fuertes propiedades adhesivas y se utilizan ampliamente en diversas aplicaciones, incluidos los adhesivos médicos y los agentes de unión industriales. La presencia del anillo de furano y el grupo bromofenilo en su estructura lo convierte en un compuesto único con propiedades químicas específicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 3-(5-(2-bromofenil)furan-2-il)-2-cianoacrilato de etilo generalmente implica los siguientes pasos:

Formación del anillo de furano: El anillo de furano se puede sintetizar mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.

Formación de cianoacrilato: El paso final implica la reacción del derivado de bromofenil furano con cianoacetato de etilo en condiciones básicas para formar el cianoacrilato.

Métodos de producción industrial: La producción industrial de 3-(5-(2-bromofenil)furan-2-il)-2-cianoacrilato de etilo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto generalmente incluye:

Reactores de flujo continuo: Para mantener condiciones de reacción consistentes y mejorar la eficiencia.

Catalizadores: Uso de catalizadores específicos para mejorar las tasas de reacción y la selectividad.

Purificación: Técnicas de purificación avanzadas como la recristalización y la cromatografía para obtener el producto final con alta pureza.

Tipos de reacciones:

Oxidación: El anillo de furano puede sufrir oxidación para formar varios derivados oxidados.

Reducción: El grupo ciano se puede reducir a una amina en condiciones apropiadas.

Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos mediante una sustitución nucleofílica aromática.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Hidrogenación catalítica o uso de agentes reductores como hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas, tioles o alcóxidos.

Principales productos:

Oxidación: Derivados de furano oxidados.

Reducción: Derivados de amina.

Sustitución: Varios derivados de fenil furano sustituidos.

Aplicaciones Científicas De Investigación

El 3-(5-(2-bromofenil)furan-2-il)-2-cianoacrilato de etilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Se investiga por su posible uso en sistemas de administración de fármacos debido a sus propiedades adhesivas.

Medicina: Se explora como adhesivo tisular para el cierre de heridas y aplicaciones quirúrgicas.

Industria: Se utiliza en el desarrollo de adhesivos de alto rendimiento para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción del 3-(5-(2-bromofenil)furan-2-il)-2-cianoacrilato de etilo involucra principalmente sus propiedades adhesivas. El grupo cianoacrilato experimenta una rápida polimerización en presencia de humedad, formando fuertes enlaces con varios sustratos. Este proceso de polimerización se inicia mediante el ataque nucleofílico de moléculas de agua al grupo ciano, lo que lleva a la formación de una cadena polimérica.

Compuestos similares:

- 3-(5-(2-clorofenil)furan-2-il)-2-cianoacrilato de etilo

- 3-(5-(2-fluorofenil)furan-2-il)-2-cianoacrilato de etilo

- 3-(5-(2-yodofenil)furan-2-il)-2-cianoacrilato de etilo

Comparación:

Unicidad: La presencia del átomo de bromo en el 3-(5-(2-bromofenil)furan-2-il)-2-cianoacrilato de etilo imparte propiedades electrónicas y estéricas específicas que pueden influir en su reactividad y resistencia adhesiva.

Reactividad: En comparación con sus análogos clorados, fluorados y yodados, el compuesto bromado puede exhibir diferentes patrones de reactividad en reacciones de sustitución debido al tamaño y la electronegatividad del átomo de bromo.

Comparación Con Compuestos Similares

- Ethyl 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylate

- Ethyl 3-(5-(2-fluorophenyl)furan-2-yl)-2-cyanoacrylate

- Ethyl 3-(5-(2-iodophenyl)furan-2-yl)-2-cyanoacrylate

Comparison:

Uniqueness: The presence of the bromine atom in Ethyl 3-(5-(2-bromophenyl)furan-2-yl)-2-cyanoacrylate imparts specific electronic and steric properties that can influence its reactivity and adhesive strength.

Reactivity: Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different reactivity patterns in substitution reactions due to the size and electronegativity of the bromine atom.

Propiedades

Número CAS |

853347-59-8 |

|---|---|

Fórmula molecular |

C16H12BrNO3 |

Peso molecular |

346.17 g/mol |

Nombre IUPAC |

ethyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C16H12BrNO3/c1-2-20-16(19)11(10-18)9-12-7-8-15(21-12)13-5-3-4-6-14(13)17/h3-9H,2H2,1H3/b11-9+ |

Clave InChI |

AGCKFWVOABAYBZ-PKNBQFBNSA-N |

SMILES isomérico |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N |

SMILES canónico |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B11642581.png)

![N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B11642595.png)

![2-Amino-4-benzyl-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11642596.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B11642603.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B11642608.png)

![N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11642613.png)

![2-{[5-(1,3-benzothiazol-2-yl)-4-(2-chlorophenyl)-3-cyano-6-phenyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11642614.png)

![(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642621.png)

![1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate](/img/structure/B11642627.png)

![N,N'-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B11642632.png)

![2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11642641.png)

![13-benzyl-14-benzylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11642642.png)